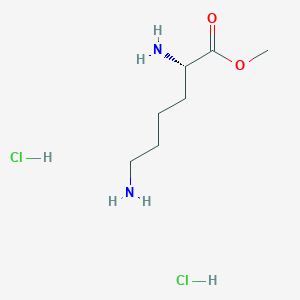

L-リシンメチルエステル二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

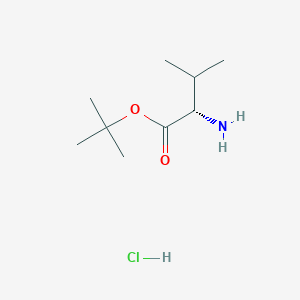

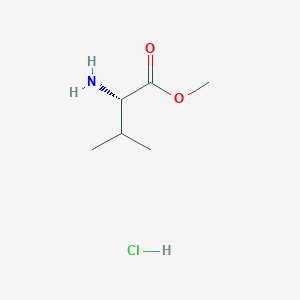

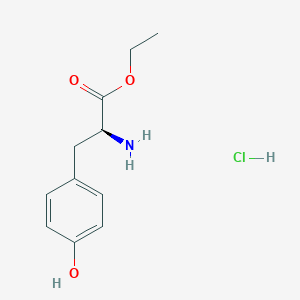

“Methyl L-lysinate dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known as “L-Lysine methyl ester dihydrochloride” and has a CAS number of 26348-70-9 . It can be used in the synthesis of peptides containing histidine and lysine .

Molecular Structure Analysis

The molecular structure of “Methyl L-lysinate dihydrochloride” consists of 7 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure isInChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 . Physical And Chemical Properties Analysis

“Methyl L-lysinate dihydrochloride” has a molecular weight of 233.13 g/mol . It is soluble in water .科学的研究の応用

カチオン性界面活性剤の製造

L-リシンメチルエステル二塩酸塩は、リシン系カチオン性界面活性剤の合成に使用されます。 これらの界面活性剤は、表面張力を低下させ、微生物の細胞膜を破壊する能力により、化粧品、医薬品、消毒剤など、さまざまな分野で応用されています。 .

ハイドロゲルの形成

この化合物は、ハイドロゲルの形成に重要な役割を果たします。 動的光散乱(DLS)およびレオロジー実験で使用され、化学的架橋プロセスを通じてハイドロゲルを生成します。これらは、組織工学や薬物送達システムなどのバイオメディカル分野で重要な用途を持っています。 .

Safety and Hazards

作用機序

Target of Action

L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-Lysine

Mode of Action

It’s known that l-lysine, the parent compound, plays a crucial role in protein synthesis, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis . As a methyl ester derivative, L-Lysine methyl ester dihydrochloride might interact with its targets in a similar manner, with the added influence of the methyl ester group.

Pharmacokinetics

As a water-soluble compound , it is likely to have good bioavailability

Result of Action

It is used in the production of lysine methyl ester-based cationic surfactants and hydrogels , suggesting that it may have applications in the creation of these materials.

Action Environment

L-Lysine methyl ester dihydrochloride is a hygroscopic compound , meaning it absorbs moisture from the environment. This property may influence its stability and efficacy. It is recommended to store this compound under inert atmosphere and at a temperature below -20°C to maintain its stability.

生化学分析

Biochemical Properties

It is known to be used in the production of lysine methyl ester based cationic surfactants and hydrogels

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

| { "Design of the Synthesis Pathway": "The synthesis of Methyl L-lysinate dihydrochloride can be achieved through a multi-step process starting from L-lysine.", "Starting Materials": [ "L-lysine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "L-lysine is reacted with methyl iodide in the presence of sodium hydroxide to yield N-methyl-L-lysine.", "N-methyl-L-lysine is then reacted with hydrochloric acid to form the hydrochloride salt.", "The resulting N-methyl-L-lysinate hydrochloride is then reacted with methanol and sodium hydroxide to yield Methyl L-lysinate.", "Methyl L-lysinate is finally reacted with hydrochloric acid to form Methyl L-lysinate dihydrochloride." ] } | |

| 26348-70-9 | |

分子式 |

C7H17ClN2O2 |

分子量 |

196.67 g/mol |

IUPAC名 |

methyl 2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |

InChIキー |

FORVAIDSGSLRPX-UHFFFAOYSA-N |

異性体SMILES |

COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-] |

SMILES |

COC(=O)C(CCCCN)N.Cl.Cl |

正規SMILES |

COC(=O)C(CCCCN)N.Cl |

| 26348-70-9 34015-48-0 |

|

ピクトグラム |

Irritant |

同義語 |

26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?

A1: Yes, L-Lysine methyl ester dihydrochloride can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with L-lysine methyl ester dihydrochloride in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。